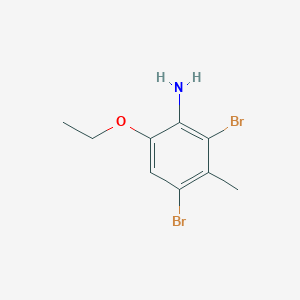
2,4-Dibromo-6-ethoxy-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-ethoxy-3-methylaniline is an organic compound with the molecular formula C9H11Br2NO It is a derivative of aniline, where the aniline ring is substituted with two bromine atoms, an ethoxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-ethoxy-3-methylaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. Subsequent bromination introduces the bromine atoms at the desired positions on the aromatic ring. The ethoxy group can be introduced through an etherification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by bromination and etherification. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-ethoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding dehalogenated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aniline derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the aromatic ring .
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-ethoxy-3-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving brominated anilines.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-ethoxy-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ethoxy group can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-methylaniline: This compound has a similar structure but lacks the ethoxy group.
2,4-Dibromoaniline: This compound lacks both the ethoxy and methyl groups. It is a simpler derivative with different reactivity and applications.
Uniqueness
2,4-Dibromo-6-ethoxy-3-methylaniline is unique due to the presence of both bromine atoms, an ethoxy group, and a methyl group on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H11Br2NO |
|---|---|
Peso molecular |
309.00 g/mol |
Nombre IUPAC |
2,4-dibromo-6-ethoxy-3-methylaniline |
InChI |
InChI=1S/C9H11Br2NO/c1-3-13-7-4-6(10)5(2)8(11)9(7)12/h4H,3,12H2,1-2H3 |
Clave InChI |
FVYDXPDWIRAODX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C(=C1N)Br)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


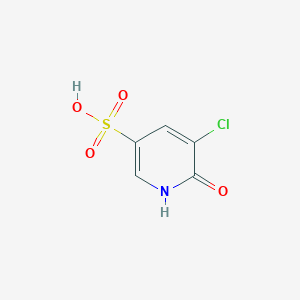
![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)


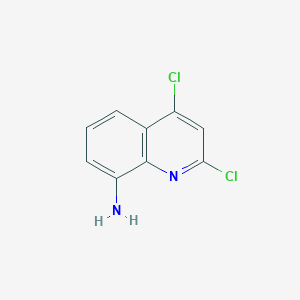
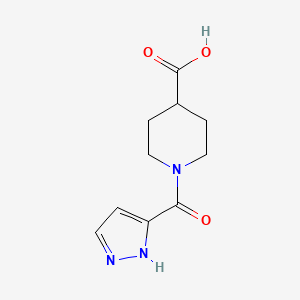
![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)
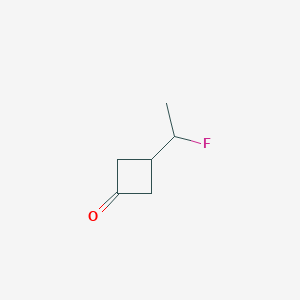
![N-(1,3-Bis(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)propan-2-yl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-2-((10,17,22-trioxo-26-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6-dioxa-13,14-dithia-9,18,21-triazahexacosyl)oxy)benzamide](/img/structure/B13002675.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002680.png)
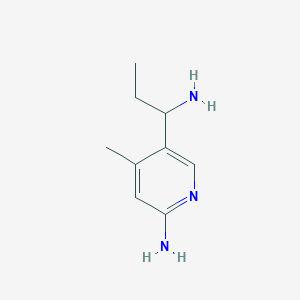
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)

